molecular formula C11H19N B12977552 (5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile

(5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile

Cat. No.: B12977552
M. Wt: 165.27 g/mol
InChI Key: AWVUYKHSNNYPOX-WHXUTIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,5R)-Neomenthyl cyanide is a stereoisomer of neomenthol, a compound derived from menthol It is characterized by its specific three-dimensional arrangement of atoms, which gives it unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-Neomenthyl cyanide typically involves the conversion of neomenthol to its corresponding cyanide derivative. One common method includes the reaction of neomenthol with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of neomenthol is replaced by a cyanide group.

Industrial Production Methods

Industrial production of (1S,2S,5R)-Neomenthyl cyanide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-Neomenthyl cyanide can undergo various chemical reactions, including:

    Oxidation: The cyanide group can be oxidized to form carboxylic acids.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The cyanide group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted neomenthyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S,5R)-Neomenthyl cyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-Neomenthyl cyanide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-Neomenthyl cyanide: Another stereoisomer with different spatial arrangement.

    (1S,2S,5R)-Neomenthol: The parent compound without the cyanide group.

    Menthol: A related compound with similar structural features but different functional groups.

Uniqueness

(1S,2S,5R)-Neomenthyl cyanide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable for studying stereochemical effects in chemical reactions and for developing stereoselective synthesis methods.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

(5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10?,11?/m0/s1

InChI Key

AWVUYKHSNNYPOX-WHXUTIOJSA-N

Isomeric SMILES

C[C@H]1CCC(C(C1)C#N)C(C)C

Canonical SMILES

CC1CCC(C(C1)C#N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.